molecular formula C19H18N4O4 B2976023 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881433-79-0

3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2976023
CAS No.: 881433-79-0
M. Wt: 366.377
InChI Key: RUVXAEJISUPPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a 1,2,4-triazin-5(4H)-one derivative with two distinct substituents:

  • Position 3: A (benzo[d][1,3]dioxol-5-ylmethyl)amino group, contributing a bicyclic aromatic ether moiety.
  • Position 6: A 4-methoxybenzyl group, introducing methoxy-substituted aromaticity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-25-14-5-2-12(3-6-14)8-15-18(24)21-19(23-22-15)20-10-13-4-7-16-17(9-13)27-11-26-16/h2-7,9H,8,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVXAEJISUPPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its reaction with an appropriate amine to form the intermediate. This intermediate is then subjected to cyclization with a triazine precursor under controlled conditions to yield the final product. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures (25-80°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 6 significantly influence molecular weight, solubility, and electronic properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight Key Features Source
Target Compound (Benzo[d][1,3]dioxol-5-ylmethyl)amino 4-Methoxybenzyl 382.4* High lipophilicity from benzodioxole
3-(Benzo[d][1,3]dioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(2H)-one Benzo[d][1,3]dioxol-5-ylamino 4-Fluorobenzyl ~382 Fluorine enhances electronegativity
6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one Methylthio 4-Methoxybenzyl Not reported Thioether improves metabolic stability
Metribuzin (Herbicide) Methylthio tert-Butyl 214.29 Agricultural persistence
Ethiozin (Herbicide) Ethylthio tert-Butyl 228.3 Extended alkyl chain increases half-life

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

  • The 4-methoxybenzyl group at position 6 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in fluorobenzyl analogs .
Pharmacological Potential
  • Compound 14 (): A triazoloquinazoline with a benzodioxol group exhibited HDAC6 inhibitory activity, highlighting the pharmacological relevance of benzodioxole-containing scaffolds .
  • The target compound’s amino group at position 3 could facilitate hydrogen bonding with biological targets, unlike methylthio or fluorobenzyl analogs .

Crystallographic and Hydrogen-Bonding Patterns

  • Compound 4 (): A triazolo-triazinone derivative crystallized in the monoclinic space group P21/c with extensive N-H⋯N and N-H⋯O hydrogen bonding, stabilizing its lattice .
  • The target compound’s amino and carbonyl groups may similarly participate in intermolecular interactions, influencing solubility and crystallinity.

Biological Activity

The compound 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one exhibits a range of biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxol-5-ylmethyl derivatives with 4-methoxybenzyl groups in the presence of triazine frameworks. The structural integrity is crucial for its biological efficacy. The crystal structure analysis reveals key interactions such as carbon-oxygen double bonds that are significant for its pharmacological properties .

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against certain bacterial pathogens. The mechanism often involves disruption of bacterial cell wall synthesis through inhibition of Mur ligases .

2. Anticancer Properties
Studies have demonstrated that triazine derivatives can induce cytotoxic effects on various solid tumor cell lines. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and modulate pro-inflammatory cytokines like IL-6 and TNF-α . The specific compound has shown promise in preclinical models to reduce tumor growth rates significantly.

3. Anti-inflammatory Effects
Compounds derived from the triazine family have also been noted for their anti-inflammatory properties. In vivo studies indicated that certain derivatives can inhibit cyclooxygenase (COX) activity, leading to reduced levels of inflammatory mediators such as IL-1β. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in critical pathways such as COX and Mur ligases.
  • Cytotoxicity Induction: It can initiate apoptosis in cancer cells through various signaling pathways, including those involving reactive oxygen species (ROS) generation.

Case Studies and Research Findings

A summary table below encapsulates key findings from various studies on the biological activities associated with this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against solid tumor cell lines; modulation of IL-6 and TNF-α levels.
Anti-inflammatoryDemonstrated COX inhibition leading to reduced IL-1β levels; superior efficacy compared to conventional NSAIDs.
AntimicrobialEffective against specific bacterial strains; inhibition of Mur ligases confirmed.

Q & A

Q. What are the recommended synthetic routes for this triazinone derivative, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Step 1: Reacting a 1,3,5-triazine precursor with 4-methoxybenzylamine under basic conditions (e.g., triethylamine in chloroform) to introduce the 4-methoxybenzyl group .
  • Step 2: Introducing the benzo[d][1,3]dioxol-5-ylmethylamine moiety via a nucleophilic substitution reaction. Microwave-assisted synthesis (e.g., 60°C for 18 hours) can improve reaction efficiency .
  • Optimization Tips: Adjust stoichiometry of reagents (e.g., 1.2 equivalents of amine nucleophiles) and use anhydrous solvents to minimize side reactions. Purification via column chromatography (Hex/EtOAc gradients) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR and 13^13C-NMR to confirm substitution patterns. Key signals include aromatic protons (δ 6.7–7.3 ppm) and methoxy groups (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+^+ ~435.16 Da) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Q. Which preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structurally similar triazinones showing MIC values of 8–64 µg/mL .
  • Cytotoxicity Testing: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be resolved?

Methodological Answer:

  • Reproducibility Checks: Verify compound purity via HPLC and confirm structural integrity with 2D-NMR (e.g., HSQC, HMBC) .
  • Assay Variability: Test activity across multiple assays (e.g., disk diffusion vs. microdilution) and adjust inoculum sizes (e.g., 1–5 × 105^5 CFU/mL) .
  • Mechanistic Studies: Use molecular docking to predict target binding (e.g., bacterial dihydrofolate reductase) and validate with enzyme inhibition assays .

Q. What strategies improve yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Stabilization: Protect reactive amines (e.g., Boc groups) during coupling steps to prevent degradation .
  • Catalytic Enhancements: Use Pd/C or Pd(OAc)2_2 for Suzuki-Miyaura cross-couplings, optimizing catalyst loading (1–5 mol%) and reaction time (4–12 hours) .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene for cyclization steps to reduce byproducts .

Q. How can potentiometric titration determine pKa and solubility for formulation studies?

Methodological Answer:

  • Procedure: Titrate the compound (0.05 M in isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH). Plot mV vs. TBAH volume to identify half-neutralization potentials (HNP) .
  • Data Interpretation: Calculate pKa using the Henderson-Hasselbalch equation. For solubility, correlate pKa with partition coefficients (LogP) using shake-flask methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.